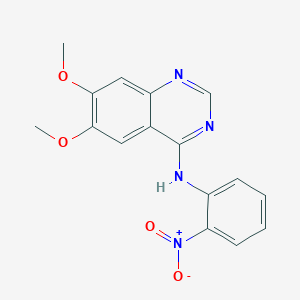

6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-14-7-10-12(8-15(14)24-2)17-9-18-16(10)19-11-5-3-4-6-13(11)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRZNTSHNHLAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinazoline Scaffold in Contemporary Medicinal Chemistry Research

The quinazoline (B50416) scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. mdpi.com Its unique structural features and the versatility with which it can be substituted allow for the creation of a vast chemical space, leading to a wide array of pharmacological activities. benthamdirect.comnih.gov Quinazoline and its oxidized derivatives, quinazolinones, are found in over 200 natural alkaloids and form the structural basis for a multitude of synthetic compounds. mdpi.comnih.gov

The significance of this scaffold lies in its proven therapeutic potential across a broad spectrum of diseases. journalijar.com Derivatives have been extensively investigated and have shown promising results as anticancer, anti-inflammatory, antimicrobial, antihypertensive, anticonvulsant, and antiviral agents. mdpi.combenthamdirect.comjournalijar.comnih.gov This wide range of biological activities has made the quinazoline nucleus a focal point for researchers aiming to develop new and effective drugs. nih.gov The successful translation of quinazoline-based research into clinical practice is exemplified by several FDA-approved drugs, solidifying its status as a critical pharmacophore in the drug discovery pipeline. semanticscholar.org

Research Trajectory and Significance of 6,7 Dimethoxy N 2 Nitrophenyl Quinazolin 4 Amine Derivatives

The compound 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine belongs to a highly significant subclass of quinazolines known as 4-anilinoquinazolines. Research into this specific structural motif has been particularly intense, largely due to its potent activity as a kinase inhibitor. bohrium.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. benthamdirect.com

The primary research trajectory for 4-anilinoquinazoline (B1210976) derivatives has centered on their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overactive in various cancers. benthamdirect.comnih.gov The 6,7-dimethoxy substitution pattern on the quinazoline (B50416) core, as seen in the title compound, has been shown to be particularly important for high-potency EGFR inhibition. researchgate.netresearchgate.net This specific substitution pattern is a key feature in several clinically successful EGFR inhibitors. nih.govresearchgate.net

The research focus has largely been on modifying the 4-anilino portion of the molecule to enhance potency, selectivity, and pharmacokinetic properties. benthamdirect.com While this compound represents one such possible modification, extensive research has been conducted on derivatives with other substitutions on the aniline (B41778) ring. These studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the interaction between these inhibitors and the ATP-binding site of the EGFR kinase. benthamdirect.comnih.gov For instance, the development of compounds like Gefitinib and Erlotinib, both of which contain the 4-anilino-6,7-dimethoxyquinazoline core, revolutionized the treatment of certain types of non-small cell lung cancer. nih.gov

The significance of this class of compounds extends beyond EGFR. Derivatives have also been investigated as inhibitors of other important kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and for other therapeutic applications, including antihypertensive and anti-inflammatory agents. nih.govnih.govresearchgate.netnih.gov

Below is a table summarizing the biological activities of various 4-anilino-6,7-dimethoxyquinazoline derivatives, highlighting the impact of different substituents on the aniline ring.

| Derivative Name | Aniline Ring Substituent | Biological Target/Activity | Reference |

| Gefitinib | 3-Chloro-4-fluoro | EGFR Inhibitor, Anticancer | nih.govresearchgate.net |

| Erlotinib | 3-Ethynyl | EGFR Inhibitor, Anticancer | nih.govresearchgate.net |

| WHI-P154 | 3-Bromo-4-hydroxy | Cytotoxic against glioblastoma cells | nih.gov |

| Compound RB1 | Not specified | Dual VEGFR-2/EGFR inhibitor, Anti-angiogenic | nih.gov |

| Alfuzosin | (Varies) | α1-adrenoceptor antagonist, Antihypertensive | nih.gov |

This table is for illustrative purposes and represents a selection of research findings.

Methodological Approaches in Quinazoline Based Compound Discovery

Retrosynthetic Analysis and Key Precursors for this compound Synthesis

A logical retrosynthetic analysis of the target molecule identifies two primary building blocks: the 6,7-dimethoxyquinazoline (B1622564) core and the 2-nitrophenylamine side chain. The key disconnection is the C4-N bond, suggesting a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction as the final bond-forming step.

This approach leads to the identification of two key precursors:

An activated 6,7-dimethoxyquinazoline: Typically, this is 4-chloro-6,7-dimethoxyquinazoline, where the chlorine atom at the C4 position serves as a good leaving group.

2-nitroaniline: This commercially available reagent provides the N-(2-nitrophenyl) moiety.

Therefore, the synthetic strategy primarily focuses on the efficient preparation of the 4-chloro-6,7-dimethoxyquinazoline intermediate.

Classical and Contemporary Synthetic Routes to 6,7-Dimethoxy-Quinazoline Core

The construction of the 6,7-dimethoxy quinazolin-4-one, the immediate precursor to the chloro-intermediate, can be achieved through several established methods.

Classical Methods:

The most traditional and widely employed method is the Niementowski quinazoline synthesis . This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. For the synthesis of the 6,7-dimethoxy quinazolin-4-one core, the reaction starts with 2-amino-4,5-dimethoxybenzoic acid and formamide. This mixture is typically heated at elevated temperatures to drive the cyclization and dehydration, yielding 6,7-dimethoxyquinazolin-4(3H)-one. While this method is robust, it often requires high temperatures and can result in moderate yields.

Contemporary Methods:

Modern approaches have focused on improving the efficiency and conditions of the classical routes. The use of microwave irradiation has been shown to significantly accelerate the Niementowski synthesis, often leading to higher yields in shorter reaction times.

An alternative contemporary route starts from 3,4-dimethoxyacetophenone. This precursor undergoes a sequence of reactions including nitration, condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction and cyclization to yield the quinazoline core.

Once 6,7-dimethoxyquinazolin-4(3H)-one is obtained, it is converted to the crucial intermediate, 4-chloro-6,7-dimethoxyquinazoline. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

| Starting Material | Reagents | Method | Intermediate |

| 2-amino-4,5-dimethoxybenzoic acid | Formamide | Niementowski Synthesis (Thermal or Microwave) | 6,7-dimethoxyquinazolin-4(3H)-one |

| 6,7-dimethoxyquinazolin-4(3H)-one | POCl₃ or SOCl₂ | Chlorination | 4-chloro-6,7-dimethoxyquinazoline |

Coupling Strategies for the 2-Nitrophenyl Moiety

The final and key step in the synthesis is the coupling of 4-chloro-6,7-dimethoxyquinazoline with 2-nitroaniline. This transformation is a nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

Acid- or Base-Catalyzed SNAr:

A common method involves reacting the two precursors in a suitable solvent, such as isopropanol (B130326) or ethanol, under reflux. The reaction can be facilitated by the addition of a catalytic amount of acid (e.g., HCl) or a base (e.g., N,N-diisopropylethylamine - DIPEA). The nucleophilic amino group of 2-nitroaniline attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion.

Palladium-Catalyzed Buchwald-Hartwig Amination:

For more challenging substrates or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful contemporary tool. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds. Research on analogous systems has shown that the presence of an electron-withdrawing nitro group on the aniline can be advantageous, leading to high yields. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane.

Optimization of Reaction Conditions and Yield Enhancement in this compound Preparation

Optimizing the coupling reaction is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Alcohols like isopropanol are common for traditional SNAr, while ethereal solvents like dioxane or aromatic solvents like toluene are preferred for palladium-catalyzed reactions.

Temperature: While SNAr reactions often require elevated temperatures (reflux), Buchwald-Hartwig couplings can sometimes be performed at lower temperatures, depending on the catalyst system. Microwave irradiation has been effectively used to accelerate these coupling reactions, often reducing reaction times from hours to minutes.

Base/Catalyst: In catalyzed reactions, the choice of base and ligand is critical. For Buchwald-Hartwig aminations, sterically hindered phosphine ligands often give the best results. The stoichiometry of the base is also important to ensure efficient catalytic turnover.

Reaction Time: The progress of the reaction should be monitored, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time and prevent the formation of degradation byproducts.

Studies on similar N-arylations of 4-chloroquinazolines have demonstrated that microwave-mediated protocols can provide the desired products in good to excellent yields in a fraction of the time required for conventional heating.

Structural Characterization Techniques for Synthetic Validation

Following the synthesis, rigorous characterization is essential to confirm the identity and purity of this compound.

Advanced Spectroscopic Methods in Compound Identification (e.g., NMR, Mass Spectrometry, IR)

A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline core and the 2-nitrophenyl ring. Key expected signals would include singlets for the two methoxy (B1213986) groups (around 3.9-4.0 ppm), singlets for the H5 and H8 protons of the quinazoline ring, and a characteristic set of multiplets for the four aromatic protons of the 2-nitrophenyl group. The NH proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. Characteristic signals would include those for the methoxy carbons, the aromatic carbons of both ring systems, and the carbons of the quinazoline core, including the C4 carbon bonded to the nitrogen.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. The expected molecular ion peak [M+H]⁺ for C₁₆H₁₄N₄O₄ would be observed.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

N-H stretching (around 3300-3400 cm⁻¹)

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

C=N and C=C stretching in the aromatic rings (around 1500-1650 cm⁻¹)

Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively)

C-O stretching of the methoxy groups (around 1200-1250 cm⁻¹)

| Technique | Expected Key Data/Observations |

| ¹H NMR | Singlets for two OCH₃ groups, singlets for quinazoline H5/H8, multiplets for nitrophenyl protons, broad singlet for NH. |

| ¹³C NMR | Signals corresponding to all 16 unique carbons, including methoxy carbons and aromatic/heteroaromatic carbons. |

| Mass Spec (HRMS) | Accurate mass measurement confirming the molecular formula C₁₆H₁₄N₄O₄. |

| IR Spectroscopy | Characteristic absorption bands for N-H, aromatic C-H, C=N, C=C, NO₂, and C-O functional groups. |

Chromatographic Purity Assessment of Synthesized Products

Assessing the purity of the final compound is a critical step.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. A single spot in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) suggests a high degree of purity.

Column Chromatography: The crude product is often purified by column chromatography using silica (B1680970) gel as the stationary phase and an appropriate eluent system to separate the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The purity is determined by the area percentage of the main peak in the chromatogram, detected by a UV detector at an appropriate wavelength.

Targeted Analog Design and Synthesis for Structure-Activity Relationship (SAR) Probes

The systematic modification of a lead compound is a fundamental strategy in drug discovery to understand its interaction with a biological target and to optimize its pharmacological properties. For this compound, analog design primarily focuses on two key regions: the quinazoline ring and the N-(2-nitrophenyl) moiety.

Rational Design of Substituent Variations on the Quinazoline Ring

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a common feature in many biologically active 4-anilinoquinazolines. SAR studies have consistently shown that electron-donating groups at these positions are generally favorable for activity. nih.gov The methoxy groups are believed to enhance binding affinity, potentially through interactions with the target protein.

To explore the SAR of the quinazoline core, a common synthetic strategy involves the preparation of a versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline. This intermediate can then be reacted with various substituted anilines to generate a library of analogs. The synthesis of this key intermediate often starts from 6,7-dimethoxyquinazolin-2,4-dione, which is treated with a chlorinating agent like phosphorus oxychloride. derpharmachemica.com

Systematic variations of the 6,7-dialkoxy substituents have been explored to understand the impact of chain length and steric bulk on activity. For instance, replacing the methoxy groups with ethoxy groups has been shown to be well-tolerated and can sometimes lead to increased potency. nih.gov Further extensions to longer or more complex alkyl chains can be investigated to probe the limits of the binding pocket.

Table 1: Representative Analogs with Variations on the Quinazoline Ring and their Reported Activities

| Compound ID | R6 | R7 | Biological Target | Activity (IC50) |

| Reference | OCH3 | OCH3 | EGFR | 29 pM nih.gov |

| Analog 1 | OCH2CH3 | OCH2CH3 | MEK1 | - nih.gov |

| Analog 2 | - | Basic Side Chains | KDR | 0.001-0.04 µM stemcell.com |

| Analog 3 | Carbon-linked side chains | - | EGFR | - documentsdelivered.com |

Note: This table is illustrative and compiles data from studies on related 4-anilinoquinazolines to highlight general SAR trends. The specific activity of each analog is dependent on the nature of the N-phenyl substituent.

Modifications of the N-(2-nitrophenyl)moiety for SAR Exploration

The general synthesis of 6,7-dimethoxy-N-(aryl)quinazolin-4-amines involves the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and the corresponding substituted aniline. derpharmachemica.comnih.gov For the synthesis of the title compound, 2-nitroaniline would be the required reagent. The reaction is typically carried out by refluxing the reactants in a suitable solvent such as isopropanol. derpharmachemica.com

To systematically probe the SAR of the N-phenyl ring, a variety of substituted anilines can be employed in the synthesis. Key modifications to explore include:

Position of the Nitro Group: Moving the nitro group to the meta or para positions of the aniline ring would alter the electronic distribution and steric profile of the molecule. Studies on related 4-anilinoquinazolines have shown that the position of substituents on the aniline ring is critical for activity. researchgate.net

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) would provide valuable insights into the electronic requirements for optimal activity. nih.govbohrium.com

Introduction of Additional Substituents: The effect of multiple substitutions on the aniline ring can be investigated. For example, introducing small lipophilic groups, which have been found to be favorable at the 3-position in other 4-anilinoquinazolines, could be explored in conjunction with the nitro group. nih.gov Halogen substitutions at various positions of the anilino ring have also been shown to significantly impact drug potency. mdpi.com

Table 2: Proposed Analogs with Modifications of the N-phenyl Moiety for SAR Exploration

| Compound ID | Aniline Moiety | Rationale |

| Target | 2-Nitroaniline | Reference compound |

| Analog 4 | 3-Nitroaniline | Investigate positional isomer effect |

| Analog 5 | 4-Nitroaniline | Investigate positional isomer effect |

| Analog 6 | 2-Cyanoaniline | Evaluate effect of a different electron-withdrawing group |

| Analog 7 | 2-Trifluoromethylaniline | Explore impact of a bulky electron-withdrawing group |

| Analog 8 | 2-Chloroaniline | Assess the effect of a halogen substituent |

| Analog 9 | 2-Methylaniline | Determine the influence of an electron-donating group |

| Analog 10 | 3-Bromo-2-nitroaniline | Probe the effect of an additional lipophilic, electron-withdrawing group |

Kinase Inhibition Profiles of this compound

The 4-anilinoquinazoline (B1210976) core is a well-established ATP-competitive inhibitor of numerous protein kinases. The 6,7-dimethoxy substitution on the quinazoline ring is known to significantly enhance the inhibitory potency against several key kinases implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Research

The 6,7-dimethoxyquinazoline moiety is a critical feature for high-potency inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. Structure-activity relationship (SAR) studies have consistently shown that electron-donating groups at the 6 and 7-positions of the quinazoline ring are favored for potent EGFR inhibition. In fact, a 6,7-dimethoxy derivative was identified as one of the most potent analogues with an IC50 value of 29 pmol/L, demonstrating very high selectivity for EGFR over other tyrosine kinases. nih.gov The anilino side chain also plays a crucial role in binding to the ATP pocket of the EGFR kinase domain, with substitutions on this ring modulating potency and selectivity. nih.gov While direct experimental data for the 2-nitrophenyl substitution is not extensively documented in the reviewed literature, the foundational potency endowed by the 6,7-dimethoxyquinazoline core suggests that this compound would likely exhibit significant EGFR inhibitory activity.

Investigations into c-Met Kinase Modulatory Activity

The c-Met proto-oncogene, a receptor tyrosine kinase for hepatocyte growth factor (HGF), is another important target in oncology due to its role in tumor growth, invasion, and metastasis. Research into 6,7-dimethoxy-4-anilinoquinoline derivatives, a closely related scaffold, has identified potent inhibitors of c-Met kinase. nih.govsemanticscholar.orgnih.gov For instance, a series of these compounds demonstrated inhibitory activity against c-Met in the nanomolar range. nih.govnih.gov Given the structural similarities and the established role of the 6,7-dimethoxy substitution in potent kinase inhibition, it is plausible that this compound also possesses modulatory activity against c-Met. The specific impact of the 2-nitro substitution on the aniline ring would require dedicated enzymatic assays to be definitively determined.

Exploration of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting Mechanisms

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The 6,7-dimethoxy-4-anilinoquinazoline scaffold has been successfully utilized in the design of potent VEGFR-2 inhibitors. nih.govresearchgate.net Studies on a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety revealed compounds with IC50 values against VEGFR-2 in the low nanomolar range. nih.govresearchgate.net This indicates that the core structure of this compound is conducive to VEGFR-2 inhibition. The electronic and steric properties of the 2-nitrophenyl group would influence the binding affinity within the ATP pocket of VEGFR-2.

Pan-Kinase Profiling and Selectivity Studies

While the 6,7-dimethoxy-4-anilinoquinazoline scaffold is often associated with potent inhibition of specific kinases like EGFR, c-Met, and VEGFR-2, the selectivity profile across the broader human kinome is a critical aspect of its therapeutic potential. Pan-kinase profiling of related quinazoline derivatives has been undertaken to understand their selectivity and potential off-target effects. For example, the development of pan-KIT mutant inhibitors based on a quinazoline scaffold involved careful optimization to reduce activity against KDR (VEGFR-2) to minimize potential side effects. researchgate.netnih.gov The selectivity of this compound would be dependent on how the 2-nitrophenyl substituent interacts with the diverse ATP-binding sites across the kinome. Without specific experimental screening data for this compound, its broader selectivity profile remains speculative but is an important area for future investigation.

Cellular and Subcellular Effects of this compound

The inhibition of key signaling kinases by this compound is expected to translate into significant effects at the cellular level, most notably the induction of apoptosis or programmed cell death.

Apoptosis Induction Pathways in In Vitro Cellular Models

The induction of apoptosis is a hallmark of many successful kinase inhibitors used in cancer therapy. The 4-anilinoquinazoline class of compounds has been shown to be potent inducers of apoptosis. nih.govresearchgate.net The mechanism of apoptosis induction by these compounds is often linked to the inhibition of pro-survival signaling pathways downstream of the targeted kinases. For instance, inhibition of EGFR can lead to the downregulation of anti-apoptotic proteins and the activation of the caspase cascade.

Studies on other 4-anilinoquinazolines have demonstrated the activation of caspase-3, a key executioner caspase, as a central event in the apoptotic process. nih.govresearchgate.net It is highly probable that this compound induces apoptosis through a similar caspase-dependent pathway. The inhibition of EGFR, c-Met, and VEGFR-2 would disrupt critical cell survival signals, leading to the activation of the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases and subsequent cell death.

To illustrate the potential effects, data from studies on related 4-anilinoquinazoline derivatives are presented below.

Table 1: Kinase Inhibitory Activity of Representative 6,7-Dimethoxy-4-anilinoquinazoline Derivatives

| Compound Analogue | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinazoline analogue | EGFR | 0.029 | nih.gov |

| 6,7-Dimethoxy-4-anilinoquinoline derivative (Compound 12n) | c-Met | 30 | nih.gov |

| 6,7-Dimethoxy-4-anilinoquinazoline derivative (Compound 14b) | VEGFR-2 | 16 | nih.gov |

Table 2: Apoptotic Effects of a Representative 4-Anilinoquinazoline Derivative

| Compound Analogue | Cell Line | Effect | Measurement | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Caspase Activation | EC50 = 2 nM | nih.gov |

Modulation of Cell Cycle Progression and Checkpoint Control

There is currently no specific information available in peer-reviewed literature detailing the effects of this compound on cell cycle progression or checkpoint control. While other quinazoline derivatives have been reported to induce cell cycle arrest at various phases, such as G1 or G2/M, as a mechanism of their anticancer activity, dedicated studies to elucidate this for this compound have not been found. nih.govnih.gov For instance, some novel quinazolin-4(3H)-one derivatives have been shown to induce G1-phase arrest in A549 lung cancer cells. nih.gov Another study on a different heterocyclic compound, a tetrahydro-isoquinoline bearing a 2-nitrophenyl group, demonstrated an ability to cause cell cycle arrest at the G2/M phase in HEGP2 cell lines. researchgate.net However, direct evidence for the specific compound of interest is absent.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Response

No published research was identified that investigates the capacity of this compound to generate reactive oxygen species (ROS) or to induce an oxidative stress response in biological systems. The role of this specific compound in modulating cellular redox balance remains an uninvestigated area.

Inhibition of Cellular Proliferation in Cancer Cell Lines

While numerous studies have documented the antiproliferative effects of 4-anilino-6,7-dimethoxyquinazoline derivatives against various cancer cell lines, specific data for this compound, including IC50 values, are not available in the reviewed literature. nih.govnih.govnih.gov The general class of 4-anilinoquinazolines is known to exhibit anticancer properties. nih.govnih.gov For context, a selection of related 4-anilino-6,7-dimethoxyquinazoline derivatives and their reported antiproliferative activities are presented in Table 1. It is critical to note that this data does not represent the activity of this compound but provides a general overview of the potential of this class of compounds.

Table 1: Examples of Antiproliferative Activity of Related 4-Anilino-6,7-dimethoxyquinazoline Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Novel 4-anilinoquinazolines with C-6 urea-linked side chains (Compound 8k) | A431 | 0.116 | nih.gov |

| Novel 4-anilinoquinazolines with C-6 urea-linked side chains (Compound 8l) | A431 | 0.201 | nih.gov |

| Quinazoline-oxymethyltriazole (Compound 8a) | HCT-116 (72h) | 5.33 | nih.gov |

| Quinazoline-oxymethyltriazole (Compound 8a) | HepG2 (72h) | 7.94 | nih.gov |

Broader Spectrum Biological Activity Studies in Preclinical Contexts

Cellular Mechanisms of Anti-inflammatory Activity

There is a lack of specific studies on the cellular mechanisms of anti-inflammatory activity for this compound. The anti-inflammatory properties of the broader quinazoline class are often attributed to the inhibition of key inflammatory mediators. For example, some phytochemicals exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. nih.govnih.govresearchgate.net However, no research has been published to confirm if this compound operates through these or other anti-inflammatory pathways.

Molecular Basis of Antimicrobial Properties in Select Pathogen Models

Specific investigations into the molecular basis of any antimicrobial properties of this compound are absent from the current body of scientific literature. While some quinazolinone derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, the specific antimicrobial profile and mechanism of action for this compound have not been determined. eco-vector.commagnascientiapub.com

Compound Names

Structure Activity Relationship Sar and Molecular Design Principles

The Role of the 6,7-Dimethoxy Substituents in Biological Activity and Target Affinity

The presence of dimethoxy groups at the 6 and 7 positions of the quinazoline (B50416) core is a critical determinant of the biological activity and target affinity of this class of compounds. japsonline.com Research on 4-anilinoquinazolines has consistently shown that electron-donating groups on the quinazoline moiety enhance potency, particularly in the context of enzyme inhibition, such as with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net

The 6,7-dimethoxy substitution pattern is particularly favorable for several reasons. These groups can increase the electron density of the quinazoline ring system, which can, in turn, enhance the binding affinity to target proteins. japsonline.com The methoxy (B1213986) groups are also capable of forming hydrogen bonds with amino acid residues in the active site of target enzymes, further stabilizing the ligand-receptor complex. mdpi.com Studies have shown that the 6,7-dimethoxy substitution is more favorable for EGFR inhibition compared to bulkier groups, as it allows for optimal orientation within the active site, facilitating strong hydrogen bond interactions with key residues like Met769. japsonline.com The potency of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline as a highly potent inhibitor of EGFR tyrosine kinase underscores the significance of this substitution pattern.

The enhanced activity of 6,7-dimethoxy substituted quinazolines is a prime example of how modulating the electronic properties and steric footprint of the quinazoline core can significantly impact biological outcomes.

| Substitution on Quinazoline Core | General Impact on Biological Activity (e.g., EGFR Inhibition) | Rationale |

|---|---|---|

| 6,7-Dimethoxy | Significantly enhances potency | Electron-donating nature increases ring electron density; potential for hydrogen bonding. japsonline.comnih.gov |

| Unsubstituted | Lower potency compared to substituted analogs | Lacks the favorable electronic and steric contributions of substituents. |

| Other Alkoxy Groups (e.g., Diethoxy) | Can also lead to high potency, sometimes exceeding dimethoxy | Maintains electron-donating character with altered steric and lipophilic properties. |

Significance of the 2-Nitrophenyl Group for Receptor Binding and Specificity

The 2-nitrophenyl group attached to the 4-amino position of the quinazoline core plays a crucial role in defining the compound's receptor binding profile and specificity. The aniline (B41778) ring itself is a key pharmacophoric element in this class of inhibitors, often inserting into a hydrophobic pocket of the target protein. nih.gov The nature and position of substituents on this ring are critical for modulating activity.

The nitro group (NO2) is a strong electron-withdrawing group. nih.gov Its presence on the phenyl ring significantly alters the electronic distribution of the molecule. This can influence the strength of interactions with amino acid residues in the target's binding site. svedbergopen.com The ortho-positioning of the nitro group can have several implications:

Steric Influence: The ortho-nitro group can induce a specific conformation of the molecule by restricting the rotation around the C-N bond connecting the phenyl ring and the amino linker. This conformational rigidity can be advantageous for fitting into a specific binding pocket.

Electronic Effects: The electron-withdrawing nature of the nitro group can affect the hydrogen-bonding capability of the amino linker. nih.gov

Direct Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming interactions with specific amino acid residues within the receptor. mdpi.com

| Substituent on Phenyl Ring | Position | General Impact on Receptor Binding |

|---|---|---|

| Nitro (NO2) | Ortho (2-position) | Can induce conformational rigidity and act as a hydrogen bond acceptor. mdpi.com |

| Halogens (e.g., Br, Cl) | Meta (3-position) | Often associated with high potency through hydrophobic and halogen bonding interactions. |

| Small Lipophilic Groups | Meta (3-position) | Generally favorable for activity. nih.gov |

Impact of Amino Linker Modifications on Compound Efficacy

The amino group linking the quinazoline core and the nitrophenyl moiety is a crucial component of the molecular scaffold. This linker is not merely a spacer but actively participates in binding to target proteins. In many quinazoline-based inhibitors, the NH group of the 4-amino linker acts as a hydrogen bond donor, forming a critical interaction with a backbone carbonyl group of a key amino acid residue (e.g., a methionine residue in the hinge region of many kinases). mdpi.com

Modifications to this amino linker can have a profound impact on the compound's efficacy:

N-Alkylation: Introducing an alkyl group on the nitrogen of the amino linker (N-methylation, for example) can disrupt or weaken the crucial hydrogen bond donation to the target protein. This often leads to a significant decrease in inhibitory activity. mdpi.com

Linker Extension or Replacement: Replacing the amino linker with other functional groups, such as an oxygen (ether linkage) or a sulfur (thioether linkage), would alter the geometry and hydrogen bonding capabilities, likely resulting in a substantial loss of potency. Similarly, extending the linker with additional atoms could misalign the key pharmacophoric elements within the binding site.

The free NH linker is considered optimal for the activity of many 4-anilinoquinazoline (B1210976) inhibitors. Any modification that alters its ability to act as a hydrogen bond donor is generally detrimental to the compound's efficacy. The planarity and the precise length provided by the amino linker are essential for correctly positioning the quinazoline core and the substituted phenyl ring within the active site of the target.

Positional Effects of Substituents on the Quinazoline Core and Aryl Moiety

The specific placement of substituents on both the quinazoline core and the aryl moiety is a cornerstone of the SAR for this compound class. As previously discussed, the 6,7-disubstitution on the quinazoline ring is favored, while substitutions at the 5 and 8 positions are generally not well-tolerated and can lead to a decrease in activity. This highlights the specific spatial requirements of the binding pocket that the quinazoline core occupies.

On the aryl (nitrophenyl) moiety, the positional isomerism of the nitro group is critical. An ortho-nitro group, as in the compound of interest, will have different steric and electronic effects compared to a meta- or para-nitro group. mdpi.com Generally, for 4-anilinoquinazolines, small, lipophilic, and electron-withdrawing substituents at the meta-position of the aniline ring are often found to be optimal for high potency. nih.gov However, the specific requirements can vary depending on the target. The ortho-nitro group in 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine likely contributes to a unique binding mode that may differ from analogs with other substitution patterns. The interplay between the substituents on the quinazoline core and the aryl ring is also important, with certain combinations leading to synergistic effects on binding affinity.

Computational SAR Modeling and Predictive Algorithms

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding and predicting the biological activity of quinazoline derivatives. nih.govimist.ma These in silico approaches provide insights into the molecular interactions that govern the efficacy of compounds like this compound.

3D-QSAR studies on 4-anilinoquinazoline derivatives have been used to build predictive models based on the steric and electrostatic fields of the molecules. nih.gov These models generate contour maps that indicate regions where steric bulk or specific electronic properties (positive or negative electrostatic potential) are favorable or unfavorable for activity. Such models can guide the design of new analogs with improved potency. For instance, a 3D-QSAR model might highlight that a bulky, electronegative group at the 2-position of the phenyl ring is beneficial for activity, providing a rationale for the role of the nitro group.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.gov For this compound, docking studies could elucidate how the molecule orients itself in the ATP-binding pocket of a kinase, for example. These studies can visualize the key interactions, such as the hydrogen bond between the N1 of the quinazoline and a backbone NH of a methionine residue, and hydrophobic interactions of the nitrophenyl ring. japsonline.com Docking can also help to explain the importance of the 6,7-dimethoxy groups by showing their interactions with the solvent-exposed region or other parts of the active site.

These computational approaches allow for the rational design of novel inhibitors and provide a theoretical framework for interpreting the experimentally observed SAR. They are essential for optimizing lead compounds and for predicting the activity of yet-to-be-synthesized molecules.

| Computational Method | Application to this compound | Predicted Insights |

|---|---|---|

| 3D-QSAR | Generation of predictive models based on steric and electrostatic fields. nih.gov | Identifies favorable and unfavorable regions for substitution on the quinazoline and phenyl rings. |

| Molecular Docking | Prediction of the binding orientation and interactions within a target's active site. nih.gov | Visualizes key hydrogen bonds and hydrophobic interactions, explaining the role of different functional groups. |

| Predictive Algorithms (e.g., ADMET prediction) | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Assesses the drug-likeness of the compound. |

Future Directions and Advanced Research Perspectives for 6,7 Dimethoxy N 2 Nitrophenyl Quinazolin 4 Amine

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

Future mechanistic studies of 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine would benefit from the application of sophisticated model systems that more accurately recapitulate human physiology than traditional 2D cell cultures.

Advanced In Vitro Models: The development and use of three-dimensional (3D) cell culture models, such as spheroids and organoids, will be crucial. These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression profiles found in vivo. For instance, patient-derived cancer organoids could be employed to assess the compound's efficacy in a more personalized context.

Ex Vivo Models: The use of ex vivo models, such as patient-derived tumor tissue slices, would provide a platform to study the compound's effects in the context of the native tumor architecture and microenvironment. These models preserve the heterogeneity of the tumor and allow for the assessment of cellular responses, target engagement, and biomarker modulation in a setting that is highly relevant to the clinical scenario.

| Model System | Advantages for Studying this compound |

| 3D Spheroids | - More accurate representation of tumor microenvironment- Assessment of drug penetration and efficacy in a 3D context |

| Organoids | - Patient-specific models for personalized medicine approaches- Preservation of tissue architecture and cellular heterogeneity |

| Ex Vivo Tissue Slices | - Maintained native tumor microenvironment- Evaluation of compound effects on various cell types within the tumor |

Identification and Validation of Novel Molecular Targets

A critical avenue of future research will be the definitive identification and validation of the molecular targets of this compound. While many quinazoline (B50416) derivatives are known to target kinases, a comprehensive understanding of this specific compound's interactions is necessary. researchgate.netresearchgate.net

Target Identification: Unbiased screening approaches will be instrumental in identifying novel targets. Techniques such as chemical proteomics, which utilizes affinity-based probes or photo-crosslinking to capture binding partners from cell lysates, can provide a global view of the compound's interactome. Additionally, computational approaches, including inverse docking and molecular similarity analysis against known drug targets, can generate hypotheses for further experimental validation.

Target Validation: Once potential targets are identified, their biological relevance to the compound's activity must be validated. This can be achieved through a combination of techniques, including:

Genetic approaches: Using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to assess whether the absence or reduction of a putative target protein affects cellular sensitivity to the compound.

Biochemical and biophysical assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm and quantify the interaction between the compound and its target.

Cellular thermal shift assays (CETSA): This method can be used to verify target engagement in intact cells.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics technologies is essential.

Proteomics: Quantitative proteomics can be employed to analyze global changes in protein expression and post-translational modifications following treatment with the compound. This can reveal perturbed signaling pathways and cellular processes, offering insights into the compound's mechanism of action beyond its primary targets.

Metabolomics: Untargeted metabolomics can identify alterations in the cellular metabolome, providing a functional readout of the compound's effects on cellular biochemistry. This can uncover metabolic vulnerabilities that are induced by the compound and suggest potential combination therapies.

By integrating these omics datasets, a comprehensive picture of the compound's biological effects can be constructed, facilitating a deeper understanding of its mechanism of action and identifying potential biomarkers of response.

Exploration of Combination Research Strategies with Other Molecular Modulators

The future of many targeted therapies lies in combination strategies to enhance efficacy and overcome resistance. For this compound, exploring synergistic combinations with other molecular modulators will be a promising research direction.

Based on the yet-to-be-identified mechanism of action, rational combination strategies can be designed. For instance, if the compound is found to induce a specific type of cellular stress, it could be combined with agents that inhibit the corresponding stress response pathways. High-throughput screening of compound libraries in combination with this compound can also be employed to empirically identify synergistic interactions. Preclinical evaluation of promising combinations in advanced in vitro and in vivo models will be crucial to determine their therapeutic potential.

Innovations in Sustainable and Green Chemical Synthesis Methodologies for Quinazoline Derivatives

The development of environmentally friendly and sustainable methods for the synthesis of this compound and other quinazoline derivatives is of paramount importance. rasayanjournal.co.in Future research in this area should focus on several key principles of green chemistry.

Green Solvents and Catalysts: The use of safer, renewable, and biodegradable solvents, such as ionic liquids or deep eutectic solvents, should be explored to replace hazardous organic solvents. rasayanjournal.co.in The development of novel, highly efficient, and recyclable catalysts, including nanocatalysts, can improve reaction rates and reduce waste.

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

| Green Chemistry Principle | Application in Quinazoline Synthesis |

| Use of Safer Solvents | Employing ionic liquids, deep eutectic solvents, or water as reaction media. rasayanjournal.co.in |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. rasayanjournal.co.in |

| Catalysis | Developing recyclable and highly efficient catalysts, including nanocatalysts. |

| Atom Economy | Designing one-pot, multi-component reactions to minimize waste. |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible, which is a critical consideration for the long-term viability of any potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a 4-chloro-quinazoline precursor with a substituted aniline. For example:

- Start with 4-chloro-6,7-dimethoxyquinazoline ( ) in a polar aprotic solvent (e.g., DMF, THF).

- React with 2-nitroaniline in the presence of a base (e.g., Hunig’s base, K₂CO₃) at elevated temperatures (50–65°C) for 6–24 hours ().

- Optimize yield by adjusting solvent polarity (e.g., THF/i-PrOH mixtures improve solubility) and stoichiometric ratios (excess amine ensures complete substitution). Purification via column chromatography (gradient elution with ethyl acetate/hexanes) ensures >95% purity ().

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for quinazoline and nitrophenyl groups) ().

- HRMS (ESI) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₀N₄O₄: 423.1422).

- LCMS : Assess purity (>95%) using gradients (e.g., 4–100% acetonitrile in water with 0.05% TFA) ().

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values ().

Q. What preliminary biological assays are recommended to screen this compound for activity?

Methodological Answer:

- Kinase Inhibition Assays : Test against CLK/CDC2-like kinases (common targets for quinazolines) using ATP-coupled enzymatic assays ().

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations ().

- Antimicrobial Activity : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().

Q. How do substituents on the quinazoline core influence the compound’s solubility and bioavailability?

Methodological Answer:

- Methoxy Groups : Enhance solubility in polar solvents (e.g., DMSO, ethanol) but reduce membrane permeability ( ).

- Nitrophenyl Group : Increases logP (lipophilicity), improving passive diffusion but potentially limiting aqueous solubility.

- Modifications : Introduce hydrophilic groups (e.g., morpholine, PEG chains) via Suzuki coupling or alkylation to balance solubility ().

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexanes 1:1) to track consumption of starting materials ().

- HPLC : Quantify intermediates with C18 columns (acetonitrile/water gradients).

- In-situ FTIR : Monitor disappearance of C-Cl stretches (750–800 cm⁻¹) in the quinazoline precursor ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

Methodological Answer:

- Systematic Substitution : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects ().

- Bioisosteric Replacement : Substitute the quinazoline core with pyridopyrimidine or benzothiazole moieties to improve target affinity ( ).

- Data-Driven Design : Use IC₅₀ values from kinase assays to prioritize substituents (e.g., 2-nitrophenyl shows higher CLK1 inhibition vs. unsubstituted phenyl) ().

Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers ().

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement ().

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 6-nitro vs. 6-methoxy derivatives) to identify trends ( ).

Q. What computational methods predict binding interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CLK1 PDB: 6U7) ( ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (focus on hydrogen bonds with hinge regions).

- QSAR Models : Develop regression models correlating substituent properties (e.g., Hammett σ) with activity ().

Q. How can synthetic byproducts or degradation products be characterized to ensure compound stability?

Methodological Answer:

- LC-HRMS : Identify impurities (e.g., de-methylated byproducts) with accurate mass measurements ().

- Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours; monitor degradation via HPLC ().

- NMR Kinetics : Track hydrolysis of methoxy groups under acidic conditions using ¹H NMR ().

Q. What experimental designs are optimal for evaluating the compound’s selectivity across kinase families?

Methodological Answer:

- Panel Screening : Test against 50+ kinases (e.g., Reaction Biology’s KinaseProfiler) at 1 μM to identify off-target effects ().

- Crystal Structures : Co-crystallize with CLK1 and off-target kinases (e.g., EGFR) to compare binding modes ().

- Cellular Selectivity : Use RNA-seq or phosphoproteomics to assess pathway-specific effects in treated cells ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.